Zolunicant hydrochloride, (+)-

Description

BenchChem offers high-quality Zolunicant hydrochloride, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zolunicant hydrochloride, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

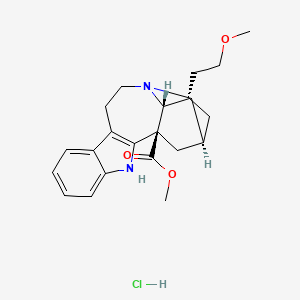

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (1R,15S,17S,18R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3.ClH/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19;/h3-6,14-15,20,23H,7-13H2,1-2H3;1H/t14-,15+,20+,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBFKKVQGICEBT-RUSJTEGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC[C@@H]1C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266686-75-3 | |

| Record name | Zolunicant hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266686753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZOLUNICANT HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU8HJ46LXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Trajectory of Discovery and Development

The genesis of Zolunicant (B1257387) hydrochloride, also widely known in scientific literature as 18-methoxycoronaridine (18-MC), dates back to 1996. wikipedia.org It was first synthesized by a collaborative research team that included pharmacologist Dr. Stanley D. Glick of Albany Medical College and chemists Dr. Martin E. Kuehne and Upul K. Bandarage from the University of Vermont. wikipedia.orgsmolecule.com The primary motivation behind its creation was to develop a congener of the naturally occurring psychoactive alkaloid, ibogaine (B1199331), that would retain its potential therapeutic effects while mitigating its undesirable toxic and hallucinogenic properties. nih.gov

Early preclinical studies in animal models demonstrated the compound's potential in reducing the self-administration of various substances of abuse, including morphine, cocaine, methamphetamine, and nicotine (B1678760). wikipedia.org This promising data spurred further development. Initially, a California-based company, Savant HWP, advanced the early-stage human testing of the compound. wikipedia.org Subsequently, the development was taken over by Mind Medicine (MindMed) Inc., a Canadian pharmaceutical company, which has been responsible for its more recent clinical development under the code designation MM-110. wikipedia.orgama-assn.orgmindmed.co In 2021, MindMed completed a Phase 1 study with MM-110 to assess its safety and tolerability in healthy volunteers. mindmed.colarvol.com

Derivation from Iboga Alkaloid Scaffolds

Established Synthetic Pathways and Precursor Chemistry

The synthesis of zolunicant is a complex, multi-step process that builds upon the foundational chemistry established for iboga alkaloids. The general strategy involves the construction of the characteristic pentacyclic core of coronaridine, followed by the introduction of the specific methoxy group at the C18 position. nih.gov

A key synthetic route, developed by Kuehne and coworkers, provides access to the racemic core structure, which can then be modified and resolved. nih.gov This pathway begins with precursors such as voacangine (B1217894) or coronaridine, which already contain the basic indole (B1671886) alkaloid framework. nih.gov The synthesis involves several key transformations:

Condensation and Rearrangement: The synthesis often starts with the condensation of an aldehyde with an N-benzylated indoloazepine. nih.gov This is followed by a fragmentation and an intramolecular Diels-Alder reaction to construct a key tetracyclic intermediate. nih.gov

Core Formation: Subsequent steps include cleavage of a carbon-carbon bond, debenzylation, and hydrolysis, which leads to the spontaneous cyclization to form an enamine. nih.gov

Final Cyclization: Heating this enamine intermediate induces a proton transfer and the final cyclization, yielding the isoquinuclidine core characteristic of the iboga alkaloids. nih.gov

This synthetic sequence was further adapted to allow for substitutions at the C18 position, enabling the synthesis of not only 18-methoxycoronaridine but also its hydroxylated precursor, 18-hydroxycoronaridine (albifloranine). nih.gov The final step in preparing the hydrochloride salt involves treating the free base form of zolunicant with anhydrous hydrochloric acid.

Below is a table summarizing key parameters often involved in such synthetic pathways.

| Parameter | Description |

| Starting Materials | Iboga alkaloid derivatives (e.g., voacangine, coronaridine), functionalized intermediates. |

| Key Reactions | Condensation, Intramolecular Diels-Alder, Fragmentation, Cyclization. |

| Reaction Atmosphere | Often requires an inert atmosphere (e.g., Nitrogen, Argon) to prevent oxidation of sensitive intermediates. |

| Solvents | A range of organic solvents such as Toluene, Dichloromethane, Tetrahydrofuran (THF), and alcohols may be used depending on the specific step. nih.gov |

| Final Purification | Typically involves chromatographic techniques and crystallization. |

Enantiomeric Resolution and Stereochemical Characterization

While the initial synthetic routes often produce a racemic mixture of (±)-18-methoxycoronaridine, methods have been developed to isolate the individual enantiomers. nih.gov The (+) enantiomer is of particular interest. The separation of these enantiomers is a critical step, as different stereoisomers can exhibit distinct biological activities and properties.

Enantioselective synthesis is the most direct approach to obtaining a specific enantiomer. This has been achieved by incorporating chiral auxiliaries into the synthetic sequence, which directs the formation of the desired stereochemistry. nih.gov More than 80% of all drug candidates contain amine functionality, and many are chiral, necessitating such advanced synthetic strategies. yale.edu

Once the desired enantiomer is synthesized or isolated, its absolute stereochemistry must be confirmed. The primary method for unambiguous stereochemical characterization is single-crystal X-ray diffraction. This technique provides a detailed three-dimensional map of the molecule, confirming the spatial arrangement of its atoms and verifying the (+) configuration. nih.gov Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are also used to provide structural information that supports the characterization. nih.gov

Strategies for Structural Modification and Analog Generation

To explore the structure-activity relationships of zolunicant, researchers have developed various strategies to modify its chemical structure and generate analogs. These modifications primarily focus on the C18 side chain and other positions on the alkaloid core.

Oxidative reactions can be used to introduce new functional groups or alter existing ones. A key oxidative transformation in the context of zolunicant chemistry is the conversion to its corresponding alcohol. The synthesis of 18-hydroxycoronaridine (albifloranine), the direct precursor to 18-methoxycoronaridine in some synthetic routes, is an example of accessing a C18-oxidized analog. nih.gov Such oxidative processes can yield various metabolites, altering the compound's properties. nih.gov

Reduction reactions offer another avenue for structural modification, potentially altering the compound's characteristics. While specific examples of reductive modifications on the final zolunicant structure are not extensively detailed in the literature, the principles of organic synthesis allow for the reduction of certain functional groups. For instance, the ester group at the C16 position could theoretically be a target for reduction, which would significantly alter the molecule's electronic and steric properties.

A primary strategy for generating zolunicant analogs has been the diversification of the functional group at the C18 position. This has led to the development of several congeners with potentially improved properties. wikipedia.org By starting with the common precursor 18-hydroxycoronaridine or other suitable intermediates, various groups can be introduced. nih.gov This late-stage diversification is an efficient strategy for creating a library of related compounds. unimi.it

A number of derivatives have been developed, with some showing superior potency or efficacy in preclinical studies compared to zolunicant itself. wikipedia.org

| Compound Name | Structural Modification from Zolunicant |

| ME-18-MC | The methoxy group (-OCH₃) is replaced by a methoxyethyl group (-OCH₂CH₂OCH₃). wikipedia.org |

| 18-MAC | The methoxy group (-OCH₃) is replaced by a methylamino group (-NHCH₃). wikipedia.org |

| Albifloranine | The methoxy group (-OCH₃) is replaced by a hydroxyl group (-OH). nih.gov |

These modifications demonstrate the chemical tractability of the zolunicant scaffold and provide a basis for synthesizing new analogs with fine-tuned properties. wikipedia.org

Nicotinic Acetylcholine (B1216132) Receptor Modulatory Actions

Zolunicant hydrochloride, (+)- primarily exerts its effects through the modulation of nicotinic acetylcholine receptors (nAChRs). springer.com These receptors are a family of ligand-gated ion channels that are crucial in various physiological processes, including neurotransmission and synaptic plasticity.

Alpha3Beta4 Nicotinic Acetylcholine Receptor Antagonism

A key pharmacological action of Zolunicant hydrochloride, (+)- is its antagonist activity at the α3β4 subtype of nAChRs. springer.com It functions as a potent inhibitor of these receptors, with a reported IC50 value of 0.90 μM. medchemexpress.com This inhibition is believed to be a primary mechanism underlying its effects on reducing self-administration of various substances of abuse in preclinical models. wikipedia.orgmedchemexpress.com The antagonism at α3β4 nAChRs is thought to interfere with the reinforcing properties of addictive drugs. The sites of action within the brain for this antagonism include the medial habenula and the interpeduncular nucleus. medchemexpress.com

Differential Selectivity Across Nicotinic Acetylcholine Receptor Subtypes (e.g., Alpha4Beta2, Alpha7, Alpha9Alpha10)

Zolunicant hydrochloride, (+)- demonstrates a notable degree of selectivity for the α3β4 nAChR subtype over other nAChR subtypes. wikipedia.org Unlike the non-selective actions of some other compounds, it shows no significant affinity for the α4β2 nAChR subtype. wikipedia.org The α4β2 subtype is widely distributed in the brain and is critically involved in the reinforcing effects of nicotine (B1678760). guidetopharmacology.org Furthermore, Zolunicant hydrochloride, (+)- also does not interact with the α7 nAChR subtype, which is implicated in cognitive processes and inflammation. nih.gov

Interestingly, the racemic mixture, (±)-18-MC, has been shown to competitively inhibit α9α10 nAChRs with a higher potency than its action at α3β4 and α4β2 nAChRs. wikipedia.org

Interactive Table: nAChR Subtype Selectivity of Zolunicant Hydrochloride, (+)-

| Receptor Subtype | Interaction | Affinity/Potency |

|---|---|---|

| α3β4 | Antagonist | IC50: 0.90 μM medchemexpress.com |

| α4β2 | No significant affinity | - wikipedia.org |

| α7 | No significant affinity | - |

| α9α10 | Competitive inhibitor (racemic mixture) | Higher potency than at α3β4 wikipedia.org |

Comparative Analysis with Ibogaine's Receptor Binding Profile

The receptor binding profile of Zolunicant hydrochloride, (+)- is distinct from that of its parent compound, ibogaine. While both compounds interact with nAChRs, ibogaine exhibits a much broader and less selective range of pharmacological actions. Ibogaine binds to multiple receptor systems, including NMDA receptors and the serotonin (B10506) transporter, for which Zolunicant hydrochloride, (+)- has no affinity. wikipedia.org This increased selectivity of Zolunicant hydrochloride, (+)- is a key feature that distinguishes it from ibogaine and is thought to contribute to a potentially more favorable safety profile.

Opioid Receptor Ligand Activity

In addition to its primary action at nAChRs, Zolunicant hydrochloride, (+)- also displays activity at opioid receptors.

Mu-Opioid Receptor Antagonism

Zolunicant hydrochloride, (+)- retains a modest affinity for μ-opioid receptors, where it acts as an antagonist. wikipedia.org This is in contrast to some reports suggesting an agonist action. wikipedia.org The antagonistic activity at μ-opioid receptors may also contribute to its potential anti-addictive properties, as these receptors are central to the rewarding and analgesic effects of opioids.

Kappa-Opioid Receptor Affinities

Zolunicant hydrochloride, (+)- also possesses a modest affinity for κ-opioid receptors. wikipedia.org The functional consequence of this interaction, whether agonistic or antagonistic, is an area of ongoing investigation.

Interactive Table: Opioid Receptor Activity of Zolunicant Hydrochloride, (+)-

| Receptor Subtype | Interaction | Affinity |

|---|---|---|

| μ-Opioid | Antagonist wikipedia.org | Modest wikipedia.org |

| κ-Opioid | - | Modest wikipedia.org |

Dopaminergic System Engagement

Zolunicant hydrochloride, (+)- significantly engages with the dopaminergic system, which is a critical pathway in the neurobiology of addiction and reward. Its actions are primarily modulatory, influencing dopamine (B1211576) levels and responses, particularly in contexts of substance use and withdrawal.

Zolunicant hydrochloride, (+)- has been shown to play a crucial role in stabilizing dopamine dynamics during withdrawal from various substances of abuse. A key finding is its ability to ameliorate signs of opioid withdrawal. nih.govnih.govresearchgate.net Research in animal models has demonstrated that repeated administration of drugs like morphine and cocaine leads to a sensitized dopamine response in the nucleus accumbens, a brain region central to reward and addiction. nih.govnih.gov Zolunicant hydrochloride, (+)- pretreatment has been found to completely abolish this sensitized dopamine response that occurs after repeated morphine or cocaine treatment. nih.govnih.gov This suggests that the compound can normalize the hyperdopaminergic state associated with drug-induced sensitization, a key component of the withdrawal and craving cycle. By preventing this excessive dopamine response, Zolunicant hydrochloride, (+)- may help to restore dopamine homeostasis and reduce the intensity of withdrawal symptoms. slideshare.net

The primary mechanism through which Zolunicant hydrochloride, (+)- exerts its anti-addictive effects is by modulating the neural reward circuitry, specifically by decreasing dopamine release in the nucleus accumbens. nih.govresearchgate.netslideshare.netresearchgate.net It has been shown to block the release of dopamine induced by morphine and nicotine in this critical reward area. nih.govresearchgate.net This action is believed to be mediated by its antagonism of α3β4 nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov

While the mesolimbic dopamine pathway itself has low densities of α3β4 nAChRs, these receptors are highly concentrated in the medial habenula (MHb) and the interpeduncular nucleus (IPN). nih.govnih.gov These structures form the habenulo-interpeduncular pathway, which is considered an alternative reward pathway that modulates the primary dopaminergic mesolimbic system. nih.govnih.gov Studies involving local infusion of Zolunicant hydrochloride, (+)- into the MHb or IPN have demonstrated a blockade of the sensitized dopamine response to repeated morphine in the nucleus accumbens. nih.gov This indicates that Zolunicant hydrochloride, (+)- acts within the habenulo-interpeduncular pathway to modulate the effects of addictive substances on the mesolimbic dopamine system, thereby dampening the reward signaling associated with drug use. nih.gov

| Finding | Brain Region | Effect on Dopamine | Associated Substance(s) |

| Attenuation of sensitized dopamine response | Nucleus Accumbens | Blocks sensitized increase in dopamine levels | Morphine, Cocaine |

| Blockade of drug-induced dopamine release | Nucleus Accumbens | Blocks increase in dopamine levels | Morphine, Nicotine |

| Modulation via habenulo-interpeduncular pathway | Medial Habenula, Interpeduncular Nucleus | Indirectly modulates dopamine response in nucleus accumbens | Morphine |

| Attenuation of ghrelin-induced dopamine overflow | Nucleus Accumbens | Prevents increase in extracellular dopamine | Ghrelin (in the context of palatable food reward) |

Influence on Dopamine Homeostasis During Withdrawal States

Absence of Interaction with Specific Neurotransmitter Transporters and Ion Channels

A defining characteristic of Zolunicant hydrochloride, (+)- that distinguishes it from ibogaine is its more selective receptor binding profile. Unlike ibogaine, Zolunicant hydrochloride, (+)- demonstrates no significant affinity for NMDA channels or the serotonin transporter. nih.gov Furthermore, it has a markedly reduced affinity for sodium channels and the σ-receptor. nih.gov This selectivity is a key factor in its improved safety profile, as the interactions with these other targets are thought to contribute to the neurotoxic and cardiotoxic effects observed with ibogaine. nih.gov While it retains a modest affinity for μ-opioid receptors (acting as an agonist) and κ-opioid receptors, its primary mechanism of action is centered on the α3β4 nicotinic receptors. nih.gov

| Receptor/Transporter/Channel | Interaction with Zolunicant hydrochloride, (+)- |

| NMDA Channels | No significant affinity |

| Serotonin Transporter | No significant affinity |

| Sodium Channels | Significantly reduced affinity |

| σ-Receptor | Significantly reduced affinity |

| α3β4 Nicotinic Acetylcholine Receptors | Antagonist |

| μ-Opioid Receptors | Modest affinity (agonist) |

| κ-Opioid Receptors | Modest affinity |

Modulation of Glial Cell Line-Derived Neurotrophic Factor Expression

Glial Cell Line-Derived Neurotrophic Factor (GDNF) is a protein that promotes the survival of various types of neurons, including dopaminergic neurons. Ibogaine and its primary metabolite, noribogaine, have been shown to increase the expression of GDNF. However, research indicates that Zolunicant hydrochloride, (+)- does not share this property. Studies have demonstrated that, unlike ibogaine and noribogaine, Zolunicant hydrochloride, (+)- does not lead to an increase in the expression of GDNF in dopaminergic-like cell lines. This further differentiates its pharmacological profile from that of ibogaine and suggests that its therapeutic actions are not dependent on the upregulation of this particular neurotrophic factor.

Neurobiological Efficacy of Zolunicant Hydrochloride, + in Preclinical Research Models

Regulation of Mesolimbic Dopamine (B1211576) Transmission

The mesolimbic dopamine system, a crucial brain circuit in reward and reinforcement, is a key target for drugs of abuse. springernature.com These substances typically increase extracellular dopamine levels in the nucleus accumbens (NAc), a central component of this pathway. wiley.com Preclinical studies demonstrate that Zolunicant (B1257387) hydrochloride effectively modulates this system.

In animal models, Zolunicant hydrochloride has been shown to reduce the self-administration of various addictive substances, including morphine, cocaine, methamphetamine, nicotine (B1678760), and sucrose (B13894). wikipedia.org Research indicates that it can decrease dopamine release in the mesolimbic pathway. wiley.com For instance, systemic administration of Zolunicant hydrochloride was found to abolish the sensitized (increased) dopamine response in the nucleus accumbens that occurs after chronic morphine administration. nih.gov It also attenuates the dopamine release induced by nicotine. tci-thaijo.org

Interestingly, the effect of Zolunicant hydrochloride on dopamine transmission can be complex and depends on the substance it is interacting with. While it decreases dopamine release on its own and blocks morphine-induced sensitization, it does not prevent the initial increase in NAc dopamine caused by an acute dose of morphine. wiley.comnih.gov Furthermore, unlike its parent compound ibogaine (B1199331), which enhances cocaine-induced increases in NAc dopamine, Zolunicant hydrochloride does not share this effect. wiley.com It also prevents ghrelin-induced increases in extracellular dopamine in the nucleus accumbens, an effect linked to its potential to reduce compulsive food intake. This modulation of dopamine fluctuations in the mesolimbic system is considered central to its anti-addictive properties. fiercebiotech.com

Table 1: Effects of Zolunicant Hydrochloride on Mesolimbic Dopamine in Preclinical Models

| Model | Effect on Nucleus Accumbens Dopamine | Citation |

|---|---|---|

| Morphine Sensitization | Abolished the sensitized (increased) dopamine response to repeated morphine. | nih.gov |

| Acute Morphine | No effect on the acute increase in dopamine. | nih.gov |

| Nicotine Administration | Attenuated nicotine-induced dopamine release. | tci-thaijo.org |

| Ghrelin Administration | Prevented ghrelin-induced increases in extracellular dopamine. | |

| Basal Dopamine | Acutely decreases dopamine release. | wiley.com |

Comparative Neuropharmacology with Parent Iboga Alkaloids

Zolunicant hydrochloride was developed as a synthetic analogue of iboga alkaloids like ibogaine and coronaridine (B1218666) to retain their anti-addictive properties while improving the safety profile. amazonaws.comwiley.com The key difference in their neuropharmacology lies in receptor selectivity.

Ibogaine is a non-selective compound that interacts with multiple targets, including NMDA receptors, serotonin (B10506) transporters (SERT), sigma-2 (σ₂) receptors, and various opioid and muscarinic receptors. amazonaws.comwiley.com In contrast, Zolunicant hydrochloride is a highly selective antagonist for the α3β4 nAChR. wikipedia.org It has no significant affinity for the α4β2 nAChR subtype, NMDA channels, or the serotonin transporter. wikipedia.org Furthermore, Zolunicant hydrochloride has a substantially lower affinity for σ₂ receptors, an action linked to the neurotoxic effects of ibogaine, and reduced affinity for sodium channels, which may be related to ibogaine's tremor-inducing properties. amazonaws.commdpi.com

While both compounds show some affinity for opioid receptors, their profiles differ. wiley.com Unlike ibogaine, Zolunicant hydrochloride does not increase the expression of glial cell line-derived neurotrophic factor (GDNF), a mechanism that has been considered for ibogaine's long-term effects. These differences in receptor interactions are believed to underlie Zolunicant hydrochloride's more selective behavioral effects and improved safety profile compared to ibogaine. amazonaws.comwiley.com

Table 2: Comparative Receptor Binding Affinities (Ki, µM) of Zolunicant Hydrochloride and Ibogaine

| Receptor/Transporter | Zolunicant hydrochloride, (+)- (18-MC) | Ibogaine | Citation |

|---|---|---|---|

| α3β4 nAChR | High Affinity (IC₅₀ = 0.90 µM) | Noncompetitive Antagonist | wiley.commedchemexpress.com |

| NMDA Receptor | No Affinity | Low Micromolar Affinity | wikipedia.orgwiley.com |

| Serotonin Transporter (SERT) | No Affinity | Low Micromolar Affinity | wikipedia.orgwiley.com |

| Sigma-2 (σ₂) Receptor | ~30-fold lower affinity than Ibogaine | Low Micromolar Affinity | amazonaws.com |

| Muscarinic Receptors (M1, M2) | Lower affinity than Ibogaine | Low Micromolar Affinity | amazonaws.commdpi.com |

| Sodium Channels | Reduced Affinity | Low Micromolar Affinity | wikipedia.orgmdpi.com |

| Kappa Opioid Receptor | Low Micromolar Affinity | Low Micromolar Affinity | wiley.com |

| Mu Opioid Receptor | Low Micromolar Affinity | Low Micromolar Affinity | wiley.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Zolunicant hydrochloride, (+)- |

| 18-methoxycoronaridine (18-MC) |

| Ibogaine |

| Coronaridine |

| Morphine |

| Cocaine |

| Methamphetamine |

| Nicotine |

| Sucrose |

| Ghrelin |

| Mecamylamine (B1216088) |

| alpha-Conotoxin AuIB |

| Naltrexone |

| Noribogaine |

Preclinical Efficacy Studies of Zolunicant Hydrochloride, + in Models of Substance Use Disorders

Attenuation of Self-Administration Behaviors

Self-administration paradigms are a cornerstone of preclinical addiction research, providing a measure of a substance's reinforcing properties and the motivation of an animal to consume it. nih.gov Zolunicant (B1257387) has demonstrated a broad spectrum of activity in these models, effectively reducing the self-administration of opioids, stimulants, nicotine (B1678760), and alcohol. medchemexpress.com

Preclinical evidence strongly supports the ability of zolunicant to decrease the self-administration of opioids, such as morphine. smolecule.comwikipedia.org Studies in rat models have shown that zolunicant effectively reduces morphine intake. medchemexpress.com This effect appears to be mediated, at least in part, by its action within specific brain regions associated with reward and addiction. Research has demonstrated that direct infusion of zolunicant into the medial habenula and the interpeduncular nucleus—areas with high densities of α3β4 nicotinic receptors—significantly decreases morphine self-administration. medchemexpress.com These findings have supported its development for the treatment of opioid withdrawal, with preclinical data indicating that even a single administration can lead to reductions in opioid self-administration for several days. psychedelicalpha.comnewswire.ca

| Substance | Animal Model | Key Findings | Supporting Evidence |

|---|---|---|---|

| Morphine | Rat | Systemic administration reduces self-administration behavior. | smolecule.comwikipedia.org |

| Morphine | Rat | Direct infusion into the interpeduncular nucleus decreased self-administration. | F(5,29) = 6.89, P < 0.0001 medchemexpress.com |

| Morphine | Rat | Direct infusion into the medial habenula decreased self-administration. | F(4,28) = 3.07, P < 0.03 medchemexpress.com |

Zolunicant has also been shown to be effective in reducing the self-administration of psychostimulants like cocaine and methamphetamine in animal models. smolecule.comwikipedia.org Research in rats demonstrated a significant decrease in cocaine self-administration following treatment with zolunicant. The mechanism for this effect is believed to be linked to its antagonism of α3β4 nicotinic receptors. nih.gov Studies have shown that zolunicant acts within the medial habenula and interpeduncular nucleus to reduce methamphetamine self-administration, mirroring its effects on opioid intake. nih.gov Furthermore, research has explored combination therapies, finding that zolunicant administered with other α3β4 nicotinic receptor antagonists, such as mecamylamine (B1216088) or dextromethorphan, could effectively decrease both methamphetamine and morphine self-administration at levels where each compound alone was ineffective. nih.gov

| Substance | Animal Model | Key Findings | Supporting Evidence |

|---|---|---|---|

| Cocaine | Rat | Significantly decreased self-administration. | smolecule.com |

| Methamphetamine | Rat | Reduced self-administration, an effect mediated by action in the medial habenula and interpeduncular nucleus. | nih.govnih.gov |

Consistent with its primary mechanism of action at nicotinic receptors, zolunicant effectively reduces nicotine self-administration in rats. smolecule.comwikipedia.org The brain regions mediating this effect have been investigated, revealing that local administration of zolunicant into the medial habenula, the basolateral amygdala, and the dorsolateral tegmentum leads to a decrease in nicotine self-administration. nih.gov Interestingly, when infused directly into the interpeduncular nucleus, zolunicant was found to increase nicotine self-administration. nih.gov This suggests a complex role for the compound, where it may attenuate the aversive or depressive effects associated with nicotine, thereby altering consumption patterns differently depending on the brain region targeted. nih.gov

| Animal Model | Site of Administration | Effect on Nicotine Self-Administration | Supporting Evidence |

|---|---|---|---|

| Rat | Medial Habenula | Decrease | F(4,36)= 3.06, P<0.05 nih.gov |

| Rat | Basolateral Amygdala | Decrease | nih.gov |

| Rat | Dorsolateral Tegmentum | Decrease | nih.gov |

| Rat | Interpeduncular Nucleus | Increase | F(4,28)= 2.78, P<0.05 nih.gov |

Preclinical studies have also extended to alcohol, with findings indicating that zolunicant can decrease ethanol (B145695) self-administration in rat models. medchemexpress.commedchemexpress.commedchemexpress.com While some conflicting evidence exists, multiple sources confirm its efficacy in reducing alcohol intake. This suggests that zolunicant's therapeutic potential may extend to alcohol use disorder, likely through its modulation of central reward pathways that are common across different substances of abuse.

To determine if zolunicant's effects are specific to drugs of abuse or if they extend to natural rewards, researchers have tested its impact on sucrose (B13894) self-administration. Studies have shown that zolunicant is also effective at reducing the intake of sucrose, a highly palatable natural reward. wikipedia.org For instance, pretreatment with zolunicant was found to block increases in sucrose intake that were induced by the hunger-stimulating hormone ghrelin. Additionally, direct infusions of zolunicant into the dorsolateral tegmentum decreased responding for sucrose rewards. nih.gov This suggests that zolunicant's mechanism may involve the modulation of general reward and motivation systems in the brain, rather than targeting pathways exclusive to addictive drugs.

Alcohol Self-Administration

Effects on Conditioned Drug-Seeking Responses

Beyond reducing the immediate consumption of drugs, a critical aspect of any potential anti-addiction therapy is its ability to prevent relapse by diminishing drug-seeking behaviors triggered by environmental cues. ki.se These behaviors are often studied using paradigms like conditioned place preference (CPP) and reinstatement models. nih.govfrontiersin.org In a CPP paradigm, an animal learns to associate a specific environment with the rewarding effects of a drug. nih.gov

The effects of zolunicant on these conditioned responses appear to be complex. One significant study using a CPP model for cocaine found that while zolunicant blocked the initial learning (acquisition) of the place preference, it paradoxically enhanced the reinstatement of the preference after it had been extinguished. Reinstatement is a model for relapse, where drug-seeking behavior is revived by a trigger, such as a small dose of the drug or stress. frontiersin.org

Zolunicant's modest antagonist activity at kappa opioid receptors (KORs) may also play a role in its effects on drug-seeking. The dynorphin/KOR system is heavily implicated in the brain's response to stress and has been shown to be a critical mediator of stress-induced reinstatement of drug-seeking for substances like cocaine. frontiersin.orgnih.gov Preclinical research on KOR antagonists has shown that they can block stress-induced relapse to drug-seeking without affecting relapse triggered by the drug itself. nih.govnih.gov This suggests that zolunicant's affinity for KORs could potentially contribute to an anti-relapse effect, specifically in contexts involving stress.

Diverse Preclinical Applications of Zolunicant Hydrochloride, + Beyond Addiction Research

Anti-Parasitic Activity: Studies Against Leishmania amazonensis

Zolunicant (B1257387) hydrochloride, also known as 18-methoxycoronaridine (18-MC), has demonstrated significant leishmanicidal effects against Leishmania amazonensis. medchemexpress.commedchemexpress.eumedchemexpress.com This protozoan parasite is a causative agent of cutaneous and diffuse cutaneous leishmaniasis in the Americas. Preclinical studies have identified zolunicant as a potent agent against this parasite, indicating its potential as a leishmanicide. medchemexpress.commedchemexpress.eumedchemexpress.comsmolecule.com The development of new treatments for leishmaniasis is a public health priority due to the toxicity and limitations of current therapies. scielo.br Research into the mechanisms of action of various compounds against L. amazonensis often involves in vitro assays on both promastigote and amastigote forms of the parasite. scielo.brnih.gov While development for this indication was discontinued (B1498344) in Phase I, the initial findings underscore the compound's potential anti-parasitic properties. springer.com

Metabolic Modulation: Investigations into Anorectic Effects in Obesity Models

In addition to its other activities, zolunicant has been shown to produce anorectic (appetite-suppressing) effects in animal models of obesity. wikipedia.org This effect is thought to be linked to its influence on the brain's reward system, which is also implicated in its anti-addictive actions. wikipedia.org In studies with rats, pretreatment with zolunicant blocked ghrelin-induced increases in sucrose (B13894) intake. Ghrelin is a hormone that stimulates appetite. Furthermore, zolunicant prevented ghrelin-induced increases in extracellular dopamine (B1211576) in the nucleus accumbens, a key area of the brain's reward circuitry. Anorectic drugs typically function by acting on the hypothalamus to reduce appetite. nih.govwjgnet.com The investigation into compounds that can modulate appetite and food intake is a significant area of research for developing treatments for obesity. wjgnet.comnih.gov

Table 1: Effect of Zolunicant on Ghrelin-Induced Sucrose Intake and Dopamine Release This table is for illustrative purposes and based on descriptive findings.

| Experimental Model | Parameter Measured | Effect of Zolunicant Pretreatment | Reference |

|---|---|---|---|

| Rats (two-bottle open access paradigm) | Ghrelin-induced sucrose intake | Blocked increase in intake | |

| Rats (in vivo microdialysis) | Ghrelin-induced dopamine increase in nucleus accumbens | Prevented increase in dopamine |

Explorations of Other Coronaridine (B1218666) Congeners' Activity (e.g., Anticonvulsant, Anxiolytic)

Research into compounds structurally related to zolunicant, known as coronaridine congeners, has revealed additional therapeutic possibilities. nih.govwikipedia.org Studies on congeners such as (+)-catharanthine and (-)-18-methoxycoronaridine (18-MC, or zolunicant) have demonstrated sedative, anxiolytic, and anticonvulsant properties in animal models. nih.govresearchgate.netnih.gov

The anxiolytic-like activity of these congeners has been observed in mice under both normal and stressful conditions. researchgate.netnih.govcardiff.ac.uk This effect is believed to be mediated through a mechanism that enhances the affinity of GABA-A receptors for GABA, a major inhibitory neurotransmitter, but through a site distinct from that of benzodiazepines. researchgate.netnih.govresearchgate.net

Furthermore, coronaridine congeners have shown dose-dependent anticonvulsant activity in rodent models of seizures. nih.govresearchgate.net This activity appears to be primarily driven by the potentiation of GABA-A receptors in the hippocampus. nih.govresearchgate.net Repeated administration of a subthreshold dose of these congeners was found to produce a significant anticonvulsant effect. nih.gov

Table 2: Preclinical CNS Activities of Coronaridine Congeners

| Compound(s) | Observed Activity | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| (+)-Catharanthine, (-)-18-Methoxycoronaridine | Anxiolytic-like | Allosteric potentiation of GABA-A receptors | researchgate.netnih.gov |

| (+)-Catharanthine, (-)-18-Methoxycoronaridine | Anticonvulsant | Potentiation of hippocampal GABA-A receptors | nih.govresearchgate.net |

| (+)-Catharanthine, (-)-18-Methoxycoronaridine | Sedative | Potentiation of GABA-A receptors | nih.govresearchgate.net |

Structure Activity Relationship Sar Investigations of Zolunicant Hydrochloride, +

Theoretical Frameworks for Structure-Activity Relationships in Medicinal Chemistry

The insights gained from SAR studies are crucial throughout the drug discovery and development process, from the initial identification of a hit compound to lead optimization and the design of new chemical entities with improved therapeutic profiles. gardp.org These studies can range from qualitative observations to quantitative analyses, providing a predictive framework for designing molecules with enhanced biological functions. collaborativedrug.com

Stereochemical Influence on Biological Activity: Studies of Enantiomeric Forms

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of drugs. nih.govpatsnap.com Many drugs are chiral, existing as enantiomers, which are non-superimposable mirror images of each other. patsnap.com Although enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit significantly different pharmacological and toxicological profiles in the chiral environment of the body. nih.govnih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer. nih.gov

Zolunicant (B1257387) is a racemic mixture, meaning it consists of equal amounts of its (+) and (-) enantiomers. nih.govnih.gov The non-proprietary name "zolunicant hydrochloride" refers to the racemic form. nih.gov The individual enantiomers, Zolunicant hydrochloride, (+)- and Zolunicant hydrochloride, (-)-, have been synthesized, allowing for the investigation of their distinct biological activities. ncats.io

Table 1: Stereochemical Forms of Zolunicant

| Compound Name | Stereochemistry | Description |

|---|---|---|

| Zolunicant hydrochloride | Racemic ((+/-)) | A mixture containing equal amounts of the (+) and (-) enantiomers. nih.gov |

| Zolunicant hydrochloride, (+)- | (+) enantiomer | The dextrorotatory enantiomer. nih.gov |

Elucidating Structural Determinants for Nicotinic Acetylcholine (B1216132) Receptor Binding and Selectivity

Zolunicant hydrochloride is a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR). smolecule.commedchemexpress.com This selectivity is a key feature that distinguishes it from its parent compound, ibogaine (B1199331), which interacts with a broader range of receptors. smolecule.com The α3β4 nAChRs are implicated in addiction pathways, and their inhibition is thought to be a primary mechanism for zolunicant's anti-addictive properties. unimi.it

The structure of zolunicant, a synthetic derivative of ibogaine, has been optimized to enhance its affinity and selectivity for the α3β4 nAChR subtype. smolecule.comunimi.it While specific structural details of zolunicant's interaction with the α3β4 receptor are still being fully elucidated, general principles of ligand-nAChR binding provide a framework for understanding its selectivity. The binding of ligands to nAChRs occurs at the interface between subunits, and the specific amino acid residues in this binding pocket determine the affinity and selectivity of a ligand. unimib.itnih.gov

Studies on other nAChR ligands have shown that factors such as ligand size, hydrophobicity, and the ability to form specific hydrogen bonds are critical for subtype selectivity. unimi.it For instance, research on quinuclidine-based ligands has demonstrated that stereochemistry at certain positions is a crucial determinant for selectivity between different nAChR subtypes. researchgate.netmdpi.com It is hypothesized that the unique three-dimensional structure of zolunicant allows it to fit optimally into the binding pocket of the α3β4 nAChR, likely through a combination of hydrophobic and polar interactions, while having a lower affinity for other subtypes like α4β2. smolecule.com Docking and molecular dynamics studies on zolunicant and its derivatives suggest that it may act as a negative allosteric modulator, binding to sites other than the orthosteric acetylcholine binding site, and potentially blocking the ion channel. unimi.itchemrxiv.org

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Profile of Zolunicant

| Receptor Subtype | Activity | IC50 | Reference |

|---|---|---|---|

| α3β4 nAChR | Antagonist | 0.90 µM | medchemexpress.com |

Structure-Activity Modulations at Opioid Receptors

While the primary target of zolunicant is the α3β4 nAChR, SAR studies have also investigated its interactions with other receptor systems, including opioid receptors. Unlike its broad-acting parent compound, ibogaine, zolunicant exhibits a more selective receptor profile. smolecule.com However, it retains a modest affinity for both µ-opioid and κ-opioid receptors, where it acts as an agonist.

Table 3: Opioid Receptor Affinity of Zolunicant

| Receptor | Activity | Affinity |

|---|---|---|

| µ-opioid receptor | Agonist | Modest |

Correlating Chemical Structure with Preclinical Efficacy Profiles

The specific chemical structure of zolunicant is directly linked to its preclinical efficacy in models of substance use disorders. smolecule.comwikipedia.org As a selective α3β4 nAChR antagonist, its structure is optimized to interact with the neural pathways involved in drug reward and craving. unimi.it Preclinical studies have demonstrated that zolunicant can reduce the self-administration of several addictive substances, including morphine, cocaine, methamphetamine, and nicotine (B1678760) in animal models. smolecule.commedchemexpress.comwikipedia.org

This efficacy is attributed to the modulation of dopaminergic pathways that are central to the reinforcing effects of drugs of abuse. smolecule.com By blocking α3β4 nAChRs, particularly in the medial habenula and interpeduncular nucleus, zolunicant is thought to regulate dopamine (B1211576) release during withdrawal, thereby reducing drug-seeking behavior. mdpi.com The structural features of zolunicant that confer its potent and selective α3β4 antagonism are therefore the primary drivers of its observed preclinical anti-addictive profile. smolecule.commedchemexpress.com Furthermore, its reduced interaction with other receptors compared to ibogaine suggests an improved safety profile, which is a key objective in the development of new therapeutics.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach used in medicinal chemistry to develop mathematical models that correlate the chemical structure of compounds with their biological activities. nih.gov These models use molecular descriptors, which are numerical representations of the physicochemical properties of molecules, to predict the activity of new, untested compounds. nih.gov QSAR methodologies can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable properties. slideshare.netnih.gov

While specific QSAR studies focused solely on zolunicant and its analogs are not extensively reported in the public domain, the principles of QSAR are highly applicable to its development and optimization. By building QSAR models based on a series of zolunicant analogs, researchers could identify key molecular descriptors—such as hydrophobicity, electronic properties, and steric parameters—that are critical for its antagonist activity at the α3β4 nAChR. nih.gov Such models could guide the design of novel derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles. nih.gov The application of 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could further provide a three-dimensional understanding of the SAR, mapping the steric and electrostatic fields around the molecule that are favorable for receptor binding.

Emerging Research Avenues and Future Perspectives for Zolunicant Hydrochloride, +

Further Characterization of Undisclosed Biochemical Pathways

One area of investigation is the potential for zolunicant (B1257387) and its metabolites to interact with other receptor systems, albeit with lower affinity. For instance, it has been noted that zolunicant retains a modest affinity for μ-opioid and κ-opioid receptors. wikipedia.orgnih.gov Further research is needed to fully elucidate the significance of these interactions and how they might contribute to the compound's anti-addictive properties across different substances of abuse.

Additionally, the metabolism of zolunicant itself presents an avenue for further exploration. The major metabolite of zolunicant is 18-hydroxycoronaridine (18-HC), formed primarily by the polymorphic enzyme CYP2C19. nih.gov The pharmacological activity of this and other minor metabolites is not yet fully characterized. Understanding the complete metabolic profile and the biological activity of these metabolites is crucial for a comprehensive understanding of the compound's in vivo effects.

Utility as a Molecular Probe in Neuroscientific Inquiry

The selectivity of zolunicant for the α3β4 nAChR subtype makes it a valuable tool for neuroscientific research. ontosight.ai These receptors are localized in specific brain regions implicated in addiction and other neurological processes, such as the medial habenula and the interpeduncular nucleus. psychedelicreview.comtci-thaijo.org By using zolunicant as a molecular probe, researchers can selectively block these receptors and study their role in various neural circuits and behaviors.

This utility extends to understanding the neurobiology of addiction. For example, studies have used direct infusion of zolunicant into specific brain regions to investigate the role of α3β4 nAChRs in drug-seeking behavior. psychedelicreview.com Such experiments provide granular insights into the neural mechanisms underlying addiction and can help identify new targets for therapeutic intervention.

Furthermore, the apparent selectivity of the metabolic pathway of zolunicant for CYP2C19 suggests its potential use as a probe for studying the activity of this important enzyme in vitro and in vivo. nih.gov This could have broader implications for pharmacology and personalized medicine, given the genetic variability of CYP2C19 in the human population.

Design and Synthesis of Next-Generation Iboga-Derived Compounds

The development of zolunicant hydrochloride, (+)- itself was a significant step in the evolution of iboga-derived compounds, demonstrating that the therapeutic effects of ibogaine (B1199331) could be separated from its undesirable side effects. nih.gov This success has spurred further efforts to design and synthesize new analogs with even more refined pharmacological profiles. researchgate.netescholarship.org

One approach involves modifying the core structure of ibogaine to enhance its interaction with specific targets while minimizing off-target effects. nih.govbiorxiv.org For example, researchers are exploring the replacement of the indole (B1671886) ring with other heterocyclic systems, such as benzofurans, to create novel compounds with unique receptor binding profiles. biorxiv.orgresearchgate.net These "oxa-iboga" analogs have shown potent activity at kappa-opioid receptors and may represent a new class of therapeutics for substance use disorders. biorxiv.org

Another strategy focuses on simplifying the complex structure of ibogaine to improve its synthetic accessibility and to better understand the key structural features required for its anti-addictive properties. total-synthesis.com The development of scalable total synthesis methods for ibogaine and its analogs is crucial for facilitating this research and for the eventual large-scale production of any resulting therapeutic agents. escholarship.orgtheaggie.orgazolifesciences.com

Development of Advanced Preclinical Models for Comprehensive Efficacy Assessment

The evaluation of potential anti-addictive medications like zolunicant hydrochloride, (+)- relies heavily on the use of preclinical animal models. nih.govresearchgate.net These models are designed to mimic various aspects of human addiction, including drug self-administration, withdrawal, and relapse. cornell.edu The development of more sophisticated and predictive preclinical models is an important area of ongoing research.

Current models, such as the two-bottle choice test and conditioned place preference, provide valuable information about the rewarding and reinforcing properties of drugs. researchgate.netinotiv.com However, there is a need for models that can better capture the complexities of addiction, such as the transition from controlled to compulsive drug use and the influence of social and environmental factors. researchgate.netnih.gov

Advanced models could incorporate more complex behavioral paradigms, such as those that assess decision-making and impulsivity, which are key features of addiction. Furthermore, the use of genetically engineered models, such as knockout mice lacking specific receptor subtypes, can help to dissect the precise mechanisms of action of compounds like zolunicant. The refinement of these preclinical tools will be essential for the comprehensive efficacy assessment of the next generation of iboga-derived compounds and for successfully translating preclinical findings to the clinical setting. nih.gov

Q & A

Q. What are the established synthesis protocols for (+)-Zolunicant hydrochloride, and what analytical techniques are recommended for confirming its purity and enantiomeric excess?

(+)-Zolunicant hydrochloride synthesis typically involves chiral resolution or asymmetric catalysis to ensure enantiomeric purity. Post-synthesis, analytical methods such as high-performance liquid chromatography (HPLC) with chiral columns, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are critical for verifying structural integrity. Polarimetry or circular dichroism (CD) can confirm enantiomeric excess. Detailed protocols should include solvent systems, temperature control, and purification steps (e.g., recrystallization or chromatography) to minimize byproducts .

Q. How does (+)-Zolunicant hydrochloride interact with nicotinic acetylcholine receptors (nAChRs), and what in vitro assays are most effective for evaluating its binding affinity and functional activity?

(+)-Zolunicant hydrochloride modulates nAChRs by binding to specific allosteric or orthosteric sites. Radioligand displacement assays (e.g., using [³H]-epibatidine) quantify binding affinity, while electrophysiological techniques (e.g., patch-clamp) measure functional activity in transfected cell lines expressing human nAChR subtypes. Dose-response curves and IC₅₀/EC₅₀ calculations are essential for characterizing potency. Data should be validated using positive controls (e.g., acetylcholine or nicotine) .

Q. What safety precautions and handling protocols are essential when working with (+)-Zolunicant hydrochloride in laboratory settings?

Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should occur in a fume hood to avoid inhalation of fine particles. Waste disposal must comply with hazardous chemical regulations, and spills should be neutralized with inert absorbents. Chronic exposure risks (e.g., carcinogenicity) warrant institutional safety committee approval before initiating studies .

Advanced Research Questions

Q. What experimental design considerations are critical when assessing the in vivo pharmacokinetics of (+)-Zolunicant hydrochloride, particularly regarding its bioavailability and metabolic stability?

Studies should use animal models (e.g., rodents or non-human primates) with controlled dosing routes (oral, intravenous). Blood and tissue sampling at timed intervals, followed by LC-MS/MS analysis, quantifies plasma concentration-time profiles. Bioavailability calculations require comparison of area under the curve (AUC) for different administration routes. Metabolic stability assays (e.g., liver microsomes) identify major metabolites, while cytochrome P450 inhibition studies assess drug-drug interaction risks .

Q. How can researchers resolve contradictions in efficacy data between in vitro and in vivo studies of (+)-Zolunicant hydrochloride as a nAChR modulator?

Discrepancies may arise from differences in tissue penetration, protein binding, or metabolite activity. Cross-validation using ex vivo models (e.g., isolated nerve tissues) or advanced imaging (e.g., PET scans) can bridge in vitro and in vivo findings. Statistical tools (e.g., Bland-Altman plots) quantify agreement between datasets, while pharmacokinetic-pharmacodynamic (PK-PD) modeling integrates absorption and receptor occupancy dynamics .

Q. What strategies are recommended for optimizing the formulation of (+)-Zolunicant hydrochloride to enhance its solubility and stability in preclinical studies?

Salt selection (e.g., hydrochloride) improves aqueous solubility. Co-solvents (e.g., PEG 400) or cyclodextrin-based complexes enhance dissolution rates. Stability studies under varying pH, temperature, and light exposure guide excipient choices. Lyophilization may be required for long-term storage. Analytical techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD) monitor polymorphic changes .

Q. How should researchers design dose-response studies to determine the therapeutic window of (+)-Zolunicant hydrochloride in neurological models?

Use a log-scale dose range (e.g., 0.1–100 mg/kg) to capture threshold and saturation effects. Behavioral assays (e.g., locomotor activity or cognitive tests) and biomarker analysis (e.g., brain cytokine levels) define efficacy and toxicity endpoints. Nonlinear regression models (e.g., sigmoidal curves) estimate ED₅₀ and LD₅₀ values. Positive and negative controls must be included to validate assay sensitivity .

Methodological Notes

- Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reproducibility: Include raw data tables, statistical tests (e.g., ANOVA with post-hoc corrections), and annotated spectra in supplementary materials .

- Literature Review : Prioritize peer-reviewed studies from PubMed or Google Scholar using keywords like "nAChR modulators" and "chiral hydrochloride salts." Avoid non-academic sources .

- Ethical Compliance : Obtain institutional approval for animal studies and adhere to ARRIVE guidelines for in vivo experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.